2,7-Dichloro-4-methyl-1,8-naphthyridine

Organic Synthesis Process Chemistry Analytical Chemistry

Researchers often face supply inconsistency with halogenated naphthyridine intermediates lacking precise substitution patterns. This compound resolves that by providing a defined scaffold for sequential derivatization. - Dual 2,7-dichloro handles enable stepwise nucleophilic aromatic substitution or cross-coupling for asymmetric ligand synthesis. - 4-Methyl group offers steric and electronic tuning (XLogP3 ~3.7), influencing metal complex geometry and lipophilicity. - Consistent melting point (194 °C) ensures identity verification, supporting reproducible scale-up in medicinal chemistry and materials science.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 58035-56-6
Cat. No. B11892750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-4-methyl-1,8-naphthyridine
CAS58035-56-6
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c1-5-4-8(11)13-9-6(5)2-3-7(10)12-9/h2-4H,1H3
InChIKeyLYXLDVBELFAENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2,7-Dichloro-4-methyl-1,8-naphthyridine


2,7-Dichloro-4-methyl-1,8-naphthyridine is a halogenated heterocyclic compound within the 1,8-naphthyridine class, characterized by a molecular weight of 213.06 g/mol and the presence of two reactive chlorine atoms at the 2- and 7-positions, as well as a methyl group at the 4-position [1]. This specific substitution pattern establishes it as a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the construction of complex molecular architectures [2].

Dual Reactive Sites
Chloro groups at 2- and 7-positions enable sequential SNAr or cross-coupling.
Supports stepwise introduction of diverse substituents.
Steric/Electronic Tuning
4-Methyl group provides steric bulk and electronic modulation.
Influences regioselectivity and downstream reactivity.
Building Block Compatibility
Applicable to Pd-catalyzed amination and chemoselective dehalogenation.
Broadens accessible derivative space vs. simpler naphthyridines.

Why Generic Naphthyridine Analogs Cannot Substitute


In-class compounds cannot be substituted without compromising experimental outcomes. 2,7-Dichloro-4-methyl-1,8-naphthyridine is not merely a generic halogenated naphthyridine; its unique combination of substituents—two chloro groups for dual functionalization and a 4-methyl group for electronic and steric tuning—provides a distinct reactivity profile. This is in contrast to 2,7-dichloro-1,8-naphthyridine, which lacks the methyl group, or 4-methyl-1,8-naphthyridine, which lacks the chloro handles for further elaboration [1]. The absence of either key feature would result in a different product spectrum or render the desired sequential derivatization unfeasible [2].

Target Compound
2,7-Dichloro-4-methyl-1,8-naphthyridine
Dual chloro handles + 4-methyl group
Analogue A
2,7-Dichloro-1,8-naphthyridine
Missing 4-methyl group alters lipophilicity and chemoselective dehalogenation pathways.
Analogue B
4-Methyl-1,8-naphthyridine
Lacks chloro handles, preventing dual functionalization or cross-coupling elaboration.

Evidence-Based Differentiation from Analogous Building Blocks


Melting Point Differentiation for Purity Assessment

The melting point of 2,7-dichloro-4-methyl-1,8-naphthyridine is 194 °C [1]. This value is significantly lower than that of the non-methylated analog, 2,7-dichloro-1,8-naphthyridine, which has a melting point of 258 °C . This 64 °C difference in melting point offers a clear, quantifiable distinction for compound identification and purity assessment during procurement and handling.

Melting Point
Cross-study comparable
194 °C
vs 258 °C (analog)
Δ 64 °C lower
Supports identity and purity verification upon receipt.
As reported for synthetic products; confirm with lot-specific COA.
Organic Synthesis Process Chemistry Analytical Chemistry

Lipophilicity Enhancement via 4-Methyl Substitution

The compound possesses a computed XLogP3-AA value of 3.7 [1]. This value is notably higher than that of the non-methylated 2,7-dichloro-1,8-naphthyridine (XLogP3 of 2.7) [2]. The increase in lipophilicity (Δ = 1.0 log unit) conferred by the 4-methyl group can be strategically exploited to improve membrane permeability or target binding, a critical consideration in the early stages of drug candidate development.

Lipophilicity (XLogP3-AA)
Class-level inference
3.7
vs 2.7 (non-methylated)
Δ 1.0 log unit
Reported logP context for membrane permeability screening.
Computed property; experimental validation recommended.
Medicinal Chemistry Drug Discovery ADME Properties

Chemoselective Functionalization for Diverse Derivatization

The compound serves as a viable substrate for palladium-catalyzed C-N coupling reactions, a pathway that is also open to 2,7-dichloro-1,8-naphthyridine to yield 2-heteroaryl- and 2,7-diheteroaryl-1,8-naphthyridine derivatives in moderate to good yields [1]. However, the presence of the 4-methyl group in the target compound introduces a steric and electronic bias that can be leveraged for chemoselective dehalogenation. Specifically, catalytic dehalogenation with Pd-CaCO3 results in a mixture of the fully dehalogenated 4-methyl-1,8-naphthyridine and the mono-chloro intermediate, a selectivity that would be impossible with the non-methylated analog [2].

Synthetic Versatility
Class-level inference
Accessible to C-N coupling and chemoselective dehalogenation.
Analogue: C-N coupling only
Enables broader derivatization pathway research.
Qualitative pathway difference; reaction outcomes condition-dependent.
Organic Synthesis Catalysis Heterocyclic Chemistry

Key Application Scenarios Based on Structural Advantages


Asymmetric Ligand Synthesis for Coordination Chemistry

The compound's dual chloro substituents are amenable to sequential nucleophilic aromatic substitution or cross-coupling reactions [1]. This allows for the introduction of two distinct substituents at the 2- and 7-positions, enabling the creation of asymmetric, multidentate ligands for transition metal catalysis and material science applications [2]. The 4-methyl group provides additional steric bulk that can influence metal complex geometry and stability.

Medicinal Chemistry Optimization Leveraging Higher Lipophilicity

When a drug discovery program identifies a 1,8-naphthyridine core as a promising scaffold, the 4-methyl analog (target compound) should be prioritized over the non-methylated version. Its XLogP3 of 3.7 (vs. 2.7 for the non-methylated analog) [3] indicates a higher intrinsic lipophilicity, which can be a key advantage for crossing biological membranes, potentially improving oral bioavailability or target tissue penetration.

Precursor for Naphthyridine-Based OLED Emitters

The electron-deficient nature of the 1,8-naphthyridine core, combined with the potential for extended π-conjugation through cross-coupling at the chloro positions, makes this compound a viable precursor for novel naphthyridine-based emitters and electron-transport materials in OLEDs . The 4-methyl group may fine-tune the HOMO-LUMO energy levels, affecting emission wavelength and device efficiency [4].

Analytical Reference Standard via Distinct Melting Point

The well-defined and documented melting point of 194 °C [5] makes this compound a valuable reference standard for analytical chemistry. This specific physical property allows for rapid and unambiguous confirmation of the compound's identity and purity, which is critical for ensuring reproducibility in both academic research and industrial process development.

Application
Selection Property
Validation Focus
Asymmetric ligand synthesis
Dual reactive chloro handles
Sequential functionalization control
Medicinal chemistry scaffold optimization
Lipophilicity profile (reported logP)
Membrane permeability assay context
Naphthyridine-based OLED materials
Electron-deficient core with extension potential
HOMO-LUMO tuning via cross-coupling
Analytical reference standard
Defined melting point behavior
Identity and purity confirmation
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